Aicar-13C2,15N
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Overview
Description
Aicar-13C2,15N, also known as Acadesine-13C2,15N or AICA Riboside-13C2,15N, is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is an adenosine analog and an activator of adenosine monophosphate-activated protein kinase (AMPK). This compound is primarily used in scientific research to study metabolic processes, glucose and lipid metabolism, and inflammation regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aicar-13C2,15N involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the Aicar molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Aicar-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different metabolites, while reduction and substitution can produce various derivatives of this compound .
Scientific Research Applications
Aicar-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes.
Biology: Helps in studying cellular metabolism, energy regulation, and the role of AMPK in different biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetes, obesity, and inflammation-related diseases.
Industry: Utilized in the development of new drugs and therapeutic agents by providing insights into metabolic pathways and drug interactions .
Mechanism of Action
Aicar-13C2,15N exerts its effects by activating adenosine monophosphate-activated protein kinase (AMPK). This activation leads to the regulation of glucose and lipid metabolism, inhibition of proinflammatory cytokines, and suppression of inducible nitric oxide synthase (iNOS) production. The compound also inhibits autophagy, Yes-associated protein (YAP), and mitophagy, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Aicar (Acadesine): The unlabeled version of Aicar-13C2,15N, used for similar research purposes.
AICA Riboside: Another analog of adenosine with similar biological activities.
Metformin: A well-known AMPK activator used in the treatment of diabetes
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it a valuable tool in research, providing insights that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C9H14N4O5 |
---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1/i4+1,7+1,12+1 |
InChI Key |
RTRQQBHATOEIAF-OJSSWAJASA-N |
Isomeric SMILES |
C1=[15N][13C](=[13C](N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Origin of Product |
United States |
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